molecular formula C17H22N4O12 B15184283 5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one (R-(R*,R*))-tartrate CAS No. 71662-11-8

5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one (R-(R*,R*))-tartrate

Cat. No.: B15184283
CAS No.: 71662-11-8
M. Wt: 474.4 g/mol
InChI Key: NUQMJOZPYRELIB-GPUHTJOXSA-N
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Description

5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one (R-(R,R))-tartrate is a nitrofuran-derived oxazolidinone compound with a tartrate counterion. It is structurally characterized by a morpholinomethyl group at position 5 of the oxazolidinone ring and a 5-nitrofurfurylideneamino substituent at position 3. The tartrate salt (CAS 94166-83-3, EC 303-381-4) enhances its solubility and stability .

Properties

CAS No.

71662-11-8

Molecular Formula

C17H22N4O12

Molecular Weight

474.4 g/mol

IUPAC Name

(3R)-2,3-dihydroxybutanedioic acid;(5R)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+;/t11-;1-,2?/m11/s1

InChI Key

NUQMJOZPYRELIB-GPUHTJOXSA-N

Isomeric SMILES

C1COCCN1C[C@@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].[C@@H](C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Biological Activity

5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one (R-(R*,R*))-tartrate, commonly referred to as furaltadone, is a compound of significant interest due to its biological activity, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22N4O12
  • Molecular Weight : 474.376 g/mol
  • CAS Number : 71662-11-8
  • EINECS Number : 275-776-9

Structural Representation

The structure of the compound can be represented as follows:

5 Morpholinomethyl 3 5 nitrofurfurylidene amino oxazolidin 2 one\text{5 Morpholinomethyl 3 5 nitrofurfurylidene amino oxazolidin 2 one}

This structure features a morpholinomethyl group and a nitrofurfurylidene moiety, which are critical for its biological activity.

Furaltadone exhibits its biological effects primarily through the inhibition of bacterial protein synthesis. It acts as an oxazolidinone antibiotic, similar to other members of this class, by binding to the 50S ribosomal subunit, thereby preventing the formation of functional ribosomes and inhibiting translation . This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains.

Antimicrobial Activity

Furaltadone has demonstrated antimicrobial properties against various pathogens. Its efficacy has been studied in both in vitro and in vivo settings:

  • In Vitro Studies : Laboratory tests have shown that furaltadone is effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • In Vivo Studies : Animal models have indicated that furaltadone can reduce bacterial load in infections caused by resistant strains .

Toxicological Profile

While furaltadone shows promise as an antimicrobial agent, it has also been associated with potential toxicity. The compound has been listed under California's Proposition 65 due to concerns about its carcinogenicity. The No Significant Risk Level (NSRL) for furaltadone is set at 0.18 µg/day, highlighting the need for careful handling and usage .

Clinical Applications

  • Use in Veterinary Medicine : Furaltadone has been used in veterinary practices, particularly for treating infections in livestock. Its effectiveness against resistant bacterial strains makes it a valuable option in veterinary pharmacotherapy.
  • Human Medicine Research : Although primarily used in animals, there is ongoing research into its potential applications in human medicine, especially for treating resistant infections.

Resistance Patterns

Recent studies have examined resistance patterns associated with furaltadone use. Some strains have developed resistance mechanisms that reduce the efficacy of the drug, prompting investigations into combination therapies or alternative agents .

Summary of Biological Activity

Activity TypeDescriptionObservations
AntimicrobialEffective against Gram-positive bacteriaIn vitro studies confirm efficacy
ToxicityListed as a potential carcinogenNSRL = 0.18 µg/day
Veterinary UseCommonly used in livestockReduces bacterial load
ResistanceEmerging resistance patterns notedRequires further investigation

Comparative Efficacy

CompoundEfficacy Against Gram-positive BacteriaResistance Issues
FuraltadoneHighEmerging resistance
LinezolidHighLimited resistance
VancomycinModerateSignificant resistance

Chemical Reactions Analysis

Key Components

ComponentRoleKey Features
Furaltadone Antibiotic moietyContains oxazolidinone core, nitro group, and morpholinomethyl substituent
Tartaric Acid CounterionDihydroxydicarboxylic acid; acts as a chiral resolving agent

Tartaric Acid Reactivity

Tartaric acid in the salt undergoes classic dicarboxylic acid reactions:

  • Oxidation : Converts to tartronic acid under strong oxidizing conditions (e.g., HNO₃) .

  • Acid-Base Behavior : Acts as a diacid, donating two protons to interact with bases .

Furaltadone Reactivity

  • Antibacterial Activity : The nitro group and oxazolidinone core target bacterial ribosomes .

  • Degradation Pathways : Potential hydrolysis of the oxazolidinone ring or reduction of the nitro group under specific conditions .

Comparative Analysis of Functional Groups

Functional GroupReactivity/RoleStability Under Conditions
Nitro Group Electrophilic; involved in antibacterial activity Unstable under reducing conditions (e.g., H₂/Pd)
Oxazolidinone Ring Prone to hydrolysis in acidic/basic mediaStable under mild conditions; labile in strong acids/bases
Imine Moiety Susceptible to hydrolysis (e.g., H₂O/H⁺)Unstable in aqueous environments
Morpholinomethyl Substituent Contributes to solubility; stable under most conditionsResistant to hydrolysis

Environmental and Toxicological Considerations

  • Carcinogenicity : Listed under California Proposition 65 as a carcinogen, with a No Significant Risk Level (NSRL) of 0.18 µg/day .

  • Stability in Biological Systems : Likely undergoes metabolic degradation, though specific pathways are not detailed in the provided sources .

Comparison with Similar Compounds

Example 1: (5R)-3-(3-Fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 168828-82-8)

This analog replaces the nitrofuran group with a fluorophenyl-morpholine moiety and a hydroxymethyl chain .

Parameter Target Compound Fluorophenyl-Morpholine Analog
Molecular Weight 474.38 (tartrate salt) 336.33 (C₁₇H₂₀FN₂O₄)
Key Substituents Nitrofurfurylidene, morpholinomethyl Fluorophenyl, hydroxymethyl
Activity Broad-spectrum antimicrobial Antibacterial (e.g., linezolid-like)
Toxicity Mutagenic Lower mutagenicity risk

Nitroimidazole-Oxazolidinone Conjugates

Compounds like (5R)-3-(2′-chloro-2-fluoro-4′-((2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methoxy)-[1,1′-biphenyl]-4-yl)-5-(hydroxymethyl)oxazolidin-2-one (14b) combine oxazolidinone with nitroimidazole moieties, targeting anaerobic bacteria synergistically .

Parameter Target Compound Nitroimidazole Conjugate (14b)
Molecular Weight 474.38 (tartrate salt) ~600 (estimated)
Key Substituents Nitrofuran, morpholinomethyl Nitroimidazole, biphenyl, chloro
Activity Moderate anaerobic coverage Enhanced anaerobic activity
Toxicity Mutagenic Undisclosed (likely lower)

Key Difference : The nitroimidazole component in 14b improves anaerobic efficacy but introduces structural complexity.

Linezolid-Related Compounds

Linezolid impurities, such as (R)-5-(azidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS 264601-17-4), share the morpholinophenyl-oxazolidinone framework but lack nitrofuran groups .

Parameter Target Compound Linezolid Impurity
Molecular Weight 474.38 (tartrate salt) 314.74 (C₁₄H₁₆ClFN₂O₃)
Key Substituents Nitrofuran, morpholinomethyl Azidomethyl, fluorophenyl
Activity Antimicrobial No therapeutic activity (impurity)
Toxicity Mutagenic Potential genotoxicity

Key Difference : Linezolid derivatives prioritize target specificity (e.g., bacterial ribosomes) over broad-spectrum activity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Groups Antimicrobial Target Toxicity Profile
Target Compound (Tartrate) 474.38 Nitrofuran, morpholinomethyl Gram-positive, anaerobic Mutagenic
Furazolidone 225.16 Nitrofuran Gram-negative, protozoal Hepatotoxic
Fluorophenyl-Morpholine 336.33 Fluorophenyl, hydroxymethyl Gram-positive Low mutagenicity
Nitroimidazole Conjugate ~600 Nitroimidazole, biphenyl Anaerobic Undisclosed

Research Findings

  • Mutagenicity : The target compound inhibits Escherichia coli growth at 6 mg/L, attributed to nitroreductase activation of the nitrofuran group .
  • Synergistic Activity: Nitroimidazole-oxazolidinone hybrids (e.g., 14b) show enhanced anaerobic activity due to dual mechanisms: oxazolidinone-mediated protein synthesis inhibition and nitroimidazole-induced DNA damage .
  • Salt Forms : The hydrochloride salt (CAS 3759-92-0) and tartrate salt (CAS 94166-83-3) improve solubility but retain mutagenic risks .

Q & A

Q. What spectroscopic methods are most effective for confirming the structural integrity of 5-(Morpholinomethyl)-3-((5-nitrofurfurylidene)amino)oxazolidin-2-one?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify the presence of key functional groups (e.g., morpholinomethyl protons at δ ~3.5–4.0 ppm, nitrofuran signals at δ ~7.0–8.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and fragmentation patterns to validate the nitro group and oxazolidinone ring .
  • Infrared (IR) Spectroscopy: Identify characteristic stretches (e.g., C=O of oxazolidinone at ~1750 cm⁻¹, nitro group at ~1520–1350 cm⁻¹) .

1.2 How can researchers optimize the synthesis of the R,R configured tartrate salt to minimize racemization?* Answer:

  • Temperature Control: Maintain reaction temperatures below 40°C to reduce thermal racemization .
  • Solvent Selection: Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and avoid proton exchange .
  • Chiral Catalysis: Employ asymmetric catalysts (e.g., chiral amines) during tartrate salt formation to enhance enantiomeric excess .

Advanced Research Questions

Q. What mechanistic insights explain the antimicrobial activity of this compound compared to its structural analogs (e.g., Nitrofurazolidone)?

Answer:

  • Nitroreductase Activation: The 5-nitrofuran group acts as a prodrug, undergoing enzymatic reduction to generate reactive intermediates that disrupt bacterial DNA .
  • Morpholinomethyl Modification: Enhances cell permeability and target binding affinity compared to simpler oxazolidinones, as shown in comparative MIC assays against E. coli and S. aureus .
  • Tartrate Salt Impact: Improves solubility and bioavailability, increasing efficacy in in vivo models .

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Answer:

  • Controlled Degradation Studies: Perform accelerated stability testing (ICH Q1A guidelines) at pH 1–13, monitoring degradation via HPLC-UV/MS. Key degradation products (e.g., hydrolyzed oxazolidinone or nitrofuran cleavage) can be identified and quantified .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life discrepancies across studies, accounting for buffer catalysis or light sensitivity .

Q. What computational methods are suitable for predicting the compound’s binding affinity to bacterial ribosomes?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with the 50S ribosomal subunit (PDB ID: 1XBP). Focus on hydrogen bonding between the oxazolidinone carbonyl and A2451 .
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns to assess conformational flexibility of the morpholinomethyl group .
  • QSAR Models: Corlate substituent electronegativity (e.g., nitro group) with antibacterial activity using datasets from analogs like Furaltadone .

Methodological Design

Q. How should a randomized block design be adapted for evaluating the compound’s efficacy in biofilm inhibition?

Answer:

  • Experimental Layout:
    • Blocks: Bacterial strains (e.g., Pseudomonas aeruginosa, Staphylococcus epidermidis).
    • Treatments: Compound concentrations (0.1–100 µg/mL), positive controls (e.g., ciprofloxacin), and vehicle controls.
    • Replicates: 4–6 replicates per group to account for biofilm heterogeneity .
  • Endpoint Analysis: Use confocal microscopy with LIVE/DEAD staining and crystal violet assays to quantify biofilm biomass and viability .

Q. What in vitro/in vivo correlation (IVIVC) strategies are recommended for pharmacokinetic studies?

Answer:

  • In Vitro: Solubility/dissolution testing in biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
  • In Vivo: Administer the tartrate salt to rodent models and collect plasma samples for LC-MS/MS analysis. Use compartmental modeling (e.g., NONMEM) to correlate AUC with dissolution rates .

Data Interpretation

Q. How can researchers differentiate between stereoisomer-specific toxicity in preclinical models?

Answer:

  • Chiral Separation: Use HPLC with a Chiralpak AD-H column to isolate R,R* and S,S* enantiomers .
  • Tox Assays: Compare IC₅₀ values in hepatocyte cultures (e.g., HepG2) and monitor oxidative stress markers (e.g., glutathione depletion) .

Q. What statistical approaches address variability in antimicrobial susceptibility testing?

Answer:

  • ANOVA with Tukey’s HSD: Analyze zone-of-inhibition diameters across multiple bacterial strains and compound batches .
  • Mann-Whitney U Test: Compare non-parametric data (e.g., biofilm viability) between treatment groups .

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